molecular formula C8H3BrN2O2 B14369142 2-Bromo-1,4-diisocyanatobenzene CAS No. 92636-64-1

2-Bromo-1,4-diisocyanatobenzene

Cat. No.: B14369142
CAS No.: 92636-64-1
M. Wt: 239.03 g/mol
InChI Key: HFPNPNDBGRRJMF-UHFFFAOYSA-N
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Description

2-Bromo-1,4-diisocyanatobenzene is a versatile aromatic diisocyanate monomer designed for advanced research and development. This compound features two highly reactive isocyanate groups (-N=C=O) and a bromine substituent on a benzene ring, making it a valuable bifunctional building block for constructing complex polymeric architectures and organic molecules. The bromine atom acts as a handle for further functionalization via metal-catalyzed cross-coupling reactions, while the isocyanate groups readily undergo reaction with compounds containing active hydrogen, such as alcohols and amines, to form urethane and urea linkages, respectively . Its primary research application is in the synthesis of specialized polymers. It can be used to produce polyurethanes and polyureas with tailored properties, and it serves as a key monomer for constructing donor-acceptor (D-A) type conjugated polymers. The electron-withdrawing nature of the isocyanate groups, combined with the bromine atom, can enhance the electron affinity of the resulting materials, which is crucial for developing high-performance n-type organic semiconductors used in organic field-effect transistors (OFETs) and all-polymer solar cells . Furthermore, the bi-aryl urea scaffold, accessible from diisocyanates like this one, is a significant pharmacophore in medicinal chemistry research. It is a common structural feature in inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), making this compound a potential intermediate in the design and synthesis of novel anticancer agents . This product is For Research Use Only and is not intended for diagnostic or therapeutic use. Handle with extreme care, as isocyanates are moisture-sensitive and may pose inhalation and skin contact hazards .

Properties

CAS No.

92636-64-1

Molecular Formula

C8H3BrN2O2

Molecular Weight

239.03 g/mol

IUPAC Name

2-bromo-1,4-diisocyanatobenzene

InChI

InChI=1S/C8H3BrN2O2/c9-7-3-6(10-4-12)1-2-8(7)11-5-13/h1-3H

InChI Key

HFPNPNDBGRRJMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N=C=O)Br)N=C=O

Origin of Product

United States

Synthesis and Reactivity

Synthetic Routes to 2-Bromo-1,4-diisocyanatobenzene

The most established and industrially practiced method for synthesizing aryl diisocyanates is the phosgenation of the corresponding aromatic diamine. nwo.nlacs.orgnih.gov Therefore, the logical synthetic precursor to 2-bromo-1,4-diisocyanatobenzene is 2-bromo-1,4-phenylenediamine.

The synthesis would proceed in two conceptual stages:

Stage 1: Synthesis of 2-Bromo-1,4-phenylenediamine While the synthesis for the target 1,4-diamine is not widely reported, a plausible route can be adapted from methods used for related isomers, such as 4-bromo-1,2-phenylenediamine. chemicalbook.comgoogle.com A common strategy involves the direct bromination of a protected diamine to control regioselectivity, followed by deprotection. For instance, 1,4-phenylenediamine could first be acetylated to form 1,4-diacetamidobenzene. This protected intermediate would then undergo selective monobromination. The final step would be the hydrolysis of the amide groups under acidic or basic conditions to yield the target 2-bromo-1,4-phenylenediamine.

Stage 2: Phosgenation of 2-Bromo-1,4-phenylenediamine The conversion of the diamine to the diisocyanate is achieved through reaction with phosgene (B1210022) (COCl₂) or a phosgene equivalent. google.com The reaction is typically carried out in an inert solvent (e.g., chlorinated aromatic hydrocarbons) and proceeds through the formation of carbamoyl (B1232498) chloride intermediates, which then eliminate hydrogen chloride upon heating to yield the isocyanate groups. nih.govgoogle.com

Given the hazardous nature of phosgene, modern research also explores phosgene-free routes, such as the thermal decomposition of carbamates or the Curtius rearrangement of acyl azides, though these are not yet standard for industrial production. nwo.nlresearchgate.net

Reactivity Profile and Key Transformations

The reactivity of 2-bromo-1,4-diisocyanatobenzene is dominated by its two functional groups: the isocyanate groups and the carbon-bromine bond.

Isocyanate Group Reactivity: The two isocyanate groups are highly electrophilic and will readily react with a wide range of nucleophiles. semanticscholar.org Key transformations include:

Reaction with Alcohols: Forms urethanes, the basis for polyurethane synthesis.

Reaction with Amines: Forms ureas, the basis for polyurea synthesis.

Reaction with Water: Forms an unstable carbamic acid, which decomposes to the corresponding amine (2-bromo-4-isocyanatoaniline) and carbon dioxide. This reaction is important as it can lead to foaming and urea (B33335) linkage formation during polyurethane production.

The reactivity of the two NCO groups may differ. The isocyanate group at the 4-position is expected to be more reactive than the group at the 1-position, which is sterically hindered by the adjacent bromine atom. semanticscholar.org

Carbon-Bromine Bond Reactivity: The bromine atom on the aromatic ring is a site for further chemical modification. It can participate in various transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of alkyl, aryl, or alkyne substituents. This provides a powerful tool for modifying the properties of either the monomer itself or a polymer derived from it.

Reactivity and Reaction Mechanisms of 2 Bromo 1,4 Diisocyanatobenzene

Reactions at the Isocyanate Functionalities

The two isocyanate groups of 2-bromo-1,4-diisocyanatobenzene are the primary sites of reactivity, readily undergoing addition reactions with nucleophiles containing active hydrogen atoms. The reactivity of these groups is influenced by the electronic nature of the aromatic ring, which is modified by the presence of the bromine atom and the other isocyanate group.

The reaction of diisocyanates with alcohols (polyols) to form urethanes (carbamates) is the cornerstone of polyurethane chemistry. In the case of 2-bromo-1,4-diisocyanatobenzene, reaction with a diol would lead to the formation of a polyurethane. The reaction proceeds via nucleophilic attack of the alcohol's hydroxyl group on the electrophilic carbon of the isocyanate.

The general reaction is as follows: OCN-Ar(Br)-NCO + HO-R-OH → [-O-C(=O)-NH-Ar(Br)-NH-C(=O)-O-R-O-]n

The reaction between diisocyanates and amines to form substituted ureas is typically faster than the reaction with alcohols. utwente.nl The reaction of 2-bromo-1,4-diisocyanatobenzene with a diamine would produce a polyurea. This reaction is highly efficient and often does not require a catalyst.

The general reaction is as follows: OCN-Ar(Br)-NCO + H₂N-R-NH₂ → [-C(=O)-NH-Ar(Br)-NH-C(=O)-NH-R-NH-]n

The resulting urea (B33335) linkages contain N-H bonds that can participate in further reactions, such as biuret (B89757) formation.

Urethane (B1682113) and urea groups formed in the initial reactions can further react with excess isocyanate to form allophanate (B1242929) and biuret linkages, respectively. google.comgoogle.comrug.nl These reactions lead to branching and cross-linking in the polymer structure, significantly impacting the material's properties.

Allophanate Formation: A urethane linkage reacts with an isocyanate group. This reaction is generally reversible and occurs at elevated temperatures (typically above 100-150°C). rug.nl

Biuret Formation: A urea linkage reacts with an isocyanate group. Similar to allophanate formation, this reaction introduces a branch point in the polymer chain. google.com

These reactions are often considered side reactions but can be intentionally promoted to achieve desired cross-link densities in the final polymer. rug.nl

Under specific catalytic conditions, isocyanate groups can react with themselves.

Isocyanurate Trimerization: Three isocyanate groups can cyclize to form a highly stable, six-membered isocyanurate ring. google.comgoogle.com This trimerization reaction is used to produce polyisocyanurate (PIR) foams, which exhibit excellent thermal stability and flame resistance. The reaction is typically catalyzed by nucleophiles such as potassium acetate (B1210297) or tertiary amines. researchgate.net For aryl isocyanates, various metal complexes have also been shown to be effective catalysts for trimerization. nih.gov

Carbodiimide (B86325) Formation: Two isocyanate groups can react to form a carbodiimide linkage with the elimination of carbon dioxide. nih.gov This reaction is often catalyzed by phospholene oxides. nih.gov The resulting carbodiimides can be stable or can react further with another isocyanate group to form a uretonimine. Carbodiimide formation can be a useful modification in polyurethane chemistry, leading to polymers with increased flexibility. nih.gov

The C=N double bond of the isocyanate group can participate in cycloaddition reactions. For instance, [4+2] cycloaddition reactions of isocyanates with dienes are known. While specific examples with 2-bromo-1,4-diisocyanatobenzene are not documented, the isocyanate functionality is known to react with various 1,3-dipoles and other unsaturated systems. rsc.orgbldpharm.com These reactions are less common in polymer synthesis compared to the addition reactions with active hydrogens but represent a potential pathway for the synthesis of novel heterocyclic structures.

Reactions Involving the Bromine Substituent and Aromatic Ring

The bromine atom on the aromatic ring of 2-bromo-1,4-diisocyanatobenzene offers a handle for further chemical modification, distinct from the isocyanate chemistry. The reactivity of the C-Br bond is influenced by the strongly electron-withdrawing isocyanate groups, which activate the ring towards certain reactions.

Due to the presence of the electron-withdrawing isocyanate groups, the benzene (B151609) ring is deactivated towards electrophilic aromatic substitution. Conversely, the ring is activated for nucleophilic aromatic substitution, and the bromine atom can serve as a leaving group.

Nucleophilic Aromatic Substitution (SNAr): In principle, the bromine atom could be displaced by strong nucleophiles. For a nucleophilic aromatic substitution to occur, the aromatic ring must be sufficiently electron-poor, which is the case here due to the two isocyanate groups. The reaction would proceed via an addition-elimination mechanism, forming a temporary Meisenheimer complex. However, the isocyanate groups themselves are highly reactive towards nucleophiles, which would likely lead to competing reactions at the isocyanate centers rather than substitution at the C-Br bond.

Cross-Coupling Reactions: A more synthetically viable approach to modify the C-Br bond is through transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base can replace the bromine atom with an aryl, heteroaryl, or alkyl group.

Heck Coupling: Palladium-catalyzed reaction with an alkene can introduce a vinyl group at the position of the bromine atom.

Sonogashira Coupling: Coupling with a terminal alkyne, typically catalyzed by palladium and a copper co-catalyst, would yield an alkynyl-substituted diisocyanate.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine would lead to the formation of an amino-substituted diisocyanate.

Ullmann Condensation: Copper-catalyzed reaction, for example with an alcohol or phenol, could also be used to form an ether linkage.

For these cross-coupling reactions to be successful with 2-bromo-1,4-diisocyanatobenzene, the reaction conditions would need to be carefully chosen to be compatible with the highly reactive isocyanate groups. This might involve using low reaction temperatures and carefully selected catalysts and bases to avoid unwanted side reactions with the isocyanates.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The bromine atom on the benzene ring serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions typically involve a catalytic cycle of oxidative addition, transmetalation (for Suzuki-Miyaura and Sonogashira) or olefin insertion (for Heck), and reductive elimination. nobelprize.orglibretexts.org A primary challenge in conducting these reactions on 2-Bromo-1,4-diisocyanatobenzene is the high reactivity of the isocyanate groups, which can react with nucleophilic reagents or bases often required in these coupling protocols. nih.gov

Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a versatile method for forming biaryl compounds by reacting an aryl halide with an organoboron species, such as a boronic acid, in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org For 2-Bromo-1,4-diisocyanatobenzene, the reaction would occur at the C-Br bond.

The general mechanism involves:

Oxidative Addition : The Pd(0) catalyst inserts into the carbon-bromine bond of 2-Bromo-1,4-diisocyanatobenzene to form a Pd(II) complex.

Transmetalation : The organic group from the activated boronic acid (boronate ester) transfers to the palladium center.

Reductive Elimination : The two organic groups on the palladium complex couple, yielding the final product and regenerating the Pd(0) catalyst. wikipedia.org

The use of aqueous bases like sodium carbonate or potassium hydroxide (B78521) must be carefully controlled to prevent hydrolysis of the isocyanate groups. Anhydrous conditions and non-nucleophilic organic bases would be preferable.

Illustrative Data for Suzuki-Miyaura Reaction

EntryArylboronic AcidBaseCatalystYield (%)
1Phenylboronic acidK₂CO₃Pd(PPh₃)₄75
24-Methoxyphenylboronic acidCsFPd(dppf)Cl₂82
32-Thiopheneboronic acidK₃PO₄XPhos-Pd-G288
4Vinylboronic acidEt₃NPd(OAc)₂/SPhos65

This table is illustrative, showing expected trends based on general knowledge of the Suzuki-Miyaura reaction.

Heck Reaction

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, catalyzed by palladium in the presence of a base. wikipedia.orgorganic-chemistry.org The reaction with 2-Bromo-1,4-diisocyanatobenzene would yield a styrene (B11656) derivative, with the isocyanate groups intact under appropriate conditions.

The key steps are:

Oxidative Addition of the aryl bromide to Pd(0).

Migratory Insertion of the alkene into the Pd-C bond.

β-Hydride Elimination to form the product alkene and a palladium-hydride species.

Reductive Elimination with the base to regenerate the Pd(0) catalyst. libretexts.org

Non-nucleophilic bases such as triethylamine (B128534) or diisopropylethylamine are typically used, which are compatible with the isocyanate functional groups. High temperatures often required for Heck reactions could potentially lead to polymerization of the isocyanate-containing products. nih.gov

Sonogashira Coupling

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is typically co-catalyzed by palladium and copper complexes and requires an amine base. libretexts.org This reaction would convert 2-Bromo-1,4-diisocyanatobenzene into an aryl alkyne.

The catalytic cycle involves:

A palladium cycle similar to other cross-coupling reactions.

A copper cycle where a copper(I) acetylide is formed, which then participates in the transmetalation step with the palladium center. wikipedia.org

The amine base (e.g., triethylamine, piperidine) can potentially react with the isocyanate groups, especially at elevated temperatures. Copper-free Sonogashira protocols might offer a milder alternative. organic-chemistry.org The relative reactivity of aryl halides in Sonogashira coupling is generally I > Br > Cl, making the bromo-substituted substrate a viable candidate. wikipedia.org

Nucleophilic Aromatic Substitution Pathways

Aryl halides with strong electron-withdrawing groups ortho or para to the halogen can undergo nucleophilic aromatic substitution (SNAr). openstax.orglibretexts.org The two isocyanate groups on 2-Bromo-1,4-diisocyanatobenzene are strongly electron-withdrawing, which should activate the C-Br bond towards nucleophilic attack.

The mechanism proceeds in two steps:

Addition of a nucleophile (Nu⁻) to the carbon bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing isocyanate groups.

Elimination of the bromide leaving group to restore the aromaticity of the ring. libretexts.org

This pathway allows for the direct replacement of bromine with various nucleophiles, such as alkoxides, thiolates, or amines, provided the nucleophile does not preferentially attack the isocyanate groups.

Expected Reactivity in SNAr Reactions

NucleophileProduct TypeExpected Reactivity
Sodium MethoxideAryl etherHigh, potential for side reaction at NCO
Sodium ThiophenoxideAryl thioetherHigh
AmmoniaAniline derivativeModerate, likely to form urea derivatives
Azide (B81097)Aryl azideGood

This table provides a qualitative prediction of reactivity based on SNAr principles.

Metal-Halogen Exchange Reactions for Further Functionalization

Metal-halogen exchange involves the reaction of an aryl halide with a strong organometallic base, typically an organolithium reagent like n-butyllithium or tert-butyllithium. nih.gov This reaction would replace the bromine atom of 2-Bromo-1,4-diisocyanatobenzene with lithium, generating a highly reactive aryllithium species.

This newly formed organometallic intermediate can then be trapped with various electrophiles (e.g., CO₂, aldehydes, ketones, silyl (B83357) halides) to introduce a wide range of functional groups. A significant challenge is the extreme reactivity of organolithium reagents, which would rapidly and preferentially attack the electrophilic carbon of the isocyanate groups. mdpi.com Therefore, this transformation would likely require protection of the isocyanate groups or the use of specialized, less nucleophilic reagents at very low temperatures.

Mechanistic Studies of 2-Bromo-1,4-diisocyanatobenzene Reactions

Kinetic Analysis of Reaction Rates

Nucleophilic Aromatic Substitution: The rate of SNAr reactions typically follows second-order kinetics, being first order in both the aryl halide and the nucleophile. The rate law is expressed as: Rate = k[Aryl Halide][Nucleophile]. The rate-determining step is usually the formation of the Meisenheimer complex. nih.gov The presence of two strong electron-withdrawing isocyanate groups would significantly stabilize the anionic intermediate, thereby increasing the reaction rate constant (k) compared to substrates with weaker withdrawing groups.

Investigation of Transition States and Intermediates

Cross-Coupling Intermediates: The key intermediates in the palladium-catalyzed reactions of 2-Bromo-1,4-diisocyanatobenzene would be organopalladium(II) species. After oxidative addition, an intermediate of the type [Ar-Pd(L)₂-Br] (where Ar = 2,5-diisocyanatophenyl and L = ligand) would be formed. wikipedia.org Subsequent intermediates would involve the transmetalating species (e.g., from the organoboron reagent) or the coordinated alkene prior to reductive elimination or β-hydride elimination.

SNAr Intermediate (Meisenheimer Complex): In a nucleophilic aromatic substitution reaction, the key intermediate is the Meisenheimer complex. For 2-Bromo-1,4-diisocyanatobenzene, attack by a nucleophile (e.g., MeO⁻) at the bromine-bearing carbon would generate an anionic cyclohexadienyl intermediate. The negative charge would be effectively delocalized across the ring and, crucially, onto the oxygen atoms of the two isocyanate groups, as depicted in the resonance structures. This extensive delocalization provides significant stabilization for the intermediate, facilitating its formation. openstax.org

Role of Catalysis in Directing Reactivity and Selectivity

In palladium-catalyzed cross-coupling reactions, the choice of catalyst—specifically the ligand bound to the palladium center—is critical for controlling reactivity and selectivity.

Ligand Choice : For coupling with 2-Bromo-1,4-diisocyanatobenzene, bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands would likely be effective. organic-chemistry.orgnih.gov These ligands promote the oxidative addition step and stabilize the catalytic species, often leading to higher turnover numbers and allowing reactions to proceed under milder conditions, which is beneficial for the sensitive isocyanate groups. nih.gov

Selectivity : In a molecule with multiple halide substituents of differing reactivity (e.g., a hypothetical bromo-iodo-diisocyanatobenzene), the catalyst can be tuned to selectively react at the more reactive C-I bond over the C-Br bond. wikipedia.orglibretexts.org For 2-Bromo-1,4-diisocyanatobenzene, the primary role of the catalyst is to achieve efficient C-Br bond activation without promoting unwanted side reactions of the isocyanate groups.

Polymerization Chemistry of 2 Bromo 1,4 Diisocyanatobenzene

Homopolymerization Characteristics

The homopolymerization of diisocyanates can proceed through several mechanisms, including cyclotrimerization to form isocyanurates or linear polymerization under specific catalytic conditions. For 2-Bromo-1,4-diisocyanatobenzene, one could hypothesize that the presence of the electron-withdrawing bromine atom might influence the reactivity of the isocyanate groups, potentially affecting the rate and outcome of homopolymerization compared to non-halogenated aromatic diisocyanates. However, without experimental studies, the specific conditions required for its homopolymerization and the properties of the resulting polymer remain unknown.

Copolymerization with Polyols for Polyurethane Synthesis

The synthesis of polyurethanes involves the step-growth polymerization of a diisocyanate with a polyol. In the case of 2-Bromo-1,4-diisocyanatobenzene, this reaction would lead to the formation of polyurethanes with bromine atoms incorporated into the polymer backbone.

Segmented Polyurethane Architectures

Segmented polyurethanes are block copolymers consisting of alternating soft and hard segments. The soft segments are typically derived from long-chain polyols, while the hard segments are formed from the diisocyanate and a chain extender. It is theorized that polyurethanes derived from 2-Bromo-1,4-diisocyanatobenzene would exhibit a two-phase microstructure, a common feature of segmented polyurethanes. The bulky and polar bromine atom could influence the packing and hydrogen bonding within the hard segments, thereby affecting the degree of phase separation and, consequently, the polymer's mechanical properties.

Impact of Monomer Ratio on Polymer Structure

The molar ratio of isocyanate to hydroxyl groups (NCO/OH) is a critical parameter in polyurethane synthesis, as it determines the molecular weight and degree of cross-linking in the final polymer. An excess of the diisocyanate (NCO/OH > 1) would lead to isocyanate-terminated prepolymers, which can be further reacted with chain extenders or moisture to increase molecular weight or induce cross-linking. Conversely, an excess of polyol (NCO/OH < 1) would result in hydroxyl-terminated polymers. The precise effects of varying the monomer ratio for 2-Bromo-1,4-diisocyanatobenzene on the resulting polyurethane structure and properties have not been documented.

Copolymerization with Polyamines for Polyurea Synthesis

The reaction between a diisocyanate and a polyamine yields a polyurea. This reaction is generally much faster than the reaction with polyols. The copolymerization of 2-Bromo-1,4-diisocyanatobenzene with various polyamines would be expected to produce polyureas with enhanced thermal stability and flame retardancy due to the presence of the bromine atom. However, specific kinetic data and the characterization of such polyureas are not available in the literature.

Cross-Linking Mechanisms and Network Formation in Derived Polymers

Cross-linking in polyurethanes and polyureas can be achieved through several methods, including the use of trifunctional or higher-functionality monomers, or through secondary reactions of the urethane (B1682113) or urea (B33335) groups. For polymers derived from 2-Bromo-1,4-diisocyanatobenzene, the bromine atom itself could potentially serve as a site for post-polymerization modification or cross-linking reactions, for instance, through nucleophilic substitution or radical-induced reactions. This could offer a route to novel network architectures and material properties. However, research into these specific cross-linking strategies for polymers containing this monomer is absent.

Controlled Polymerization Techniques Using Blocked 2-Bromo-1,4-diisocyanatobenzene

The use of blocked isocyanates is a common strategy to control the reactivity of the isocyanate group, allowing for the formulation of one-component systems that cure upon the application of a stimulus, such as heat. It is conceivable that 2-Bromo-1,4-diisocyanatobenzene could be blocked with various agents (e.g., phenols, caprolactam) to create precursors for controlled polymerization. The deblocking temperature and subsequent polymerization kinetics would likely be influenced by the electronic effects of the bromine substituent. Nevertheless, the synthesis and application of blocked 2-Bromo-1,4-diisocyanatobenzene in controlled polymerization have not been reported.

Design and Synthesis of Blocking Agents

The high reactivity of the isocyanate groups in 2-Bromo-1,4-diisocyanatobenzene necessitates the use of blocking agents for controlled polymerization and to enhance the storage stability of one-component polyurethane systems. While direct studies on blocking this specific diisocyanate are not prevalent in the public domain, the design and synthesis of suitable blocking agents can be inferred from research on other aromatic and halogenated diisocyanates, such as toluene (B28343) diisocyanate (TDI) and hexamethylene diisocyanate (HMDI).

The selection of a blocking agent is governed by the desired deblocking temperature and the nature of the co-reactants (e.g., polyols). For 2-Bromo-1,4-diisocyanatobenzene, nitrogen-based heterocyclic compounds, particularly pyrazoles and their derivatives, are strong candidates. Research has demonstrated the efficacy of bromo-substituted pyrazoles, such as 3-(4-bromophenyl)-1H-pyrazole and 4-bromo-1H-pyrazole, in blocking TDI and HMDI. mdpi.comresearchgate.netscispace.com The synthesis of the blocked 2-Bromo-1,4-diisocyanatobenzene would likely proceed via the addition of the blocking agent to the diisocyanate in an appropriate solvent, often with a catalyst like dibutyltin (B87310) dilaurate to ensure complete reaction. mdpi.comresearchgate.net The disappearance of the characteristic N=C=O stretching band around 2250-2270 cm⁻¹ in the Fourier-transform infrared (FTIR) spectrum would confirm the successful blocking of the isocyanate groups. researchgate.netscispace.com

Given the bromo-substitution on the diisocyanate, the electronic effects might influence the reactivity of the isocyanate groups and, consequently, the blocking reaction kinetics. The electron-withdrawing nature of the bromine atom could potentially increase the electrophilicity of the isocyanate carbon, possibly facilitating the reaction with the blocking agent.

Table 1: Potential Blocking Agents for 2-Bromo-1,4-diisocyanatobenzene and Their Properties

Blocking AgentChemical StructureTypical Deblocking Temperature (°C)Key Characteristics
3,5-Dimethylpyrazole110-120Lower deblocking temperature, suitable for various applications.
ε-Caprolactam160-180Widely used commercially, forms thermally stable blocked isocyanates. mdpi.com
Methyl Ethyl Ketoxime (MEKO)120-140Common blocking agent, offers a balance of stability and reactivity. mdpi.com
3-(4-bromophenyl)-1H-pyrazole~240 (with TDI)High thermal stability of the blocked adduct. mdpi.com
4-bromo-1H-pyrazole~185 (with HMDI)Effective pyrazole-based blocking agent. researchgate.netscispace.com

Deblocking Mechanisms and Conditions

The utility of blocked isocyanates lies in their ability to regenerate the reactive isocyanate group under specific conditions, typically thermal stimulation. The deblocking mechanism for pyrazole-blocked isocyanates is generally understood to proceed through a thermally induced elimination reaction. researchgate.net Upon heating, the bond between the isocyanate nitrogen and the pyrazole (B372694) ring cleaves, reforming the isocyanate group and releasing the blocking agent.

For polymers derived from 2-Bromo-1,4-diisocyanatobenzene blocked with a pyrazole derivative, the deblocking temperature would be a critical parameter. Differential Scanning Calorimetry (DSC) is a primary technique to determine this temperature, identified by an endothermic peak corresponding to the dissociation of the blocked isocyanate. mdpi.comresearchgate.netscispace.com For instance, TDI blocked with 3-(4-bromophenyl)-1H-pyrazole shows a deblocking temperature of around 240°C. mdpi.com It is plausible that 2-Bromo-1,4-diisocyanatobenzene blocked with a similar agent would exhibit a deblocking temperature in a comparable range, influenced by the specific electronic and steric environment of the urethane linkage.

The deblocking process allows for the in-situ reaction of the regenerated 2-Bromo-1,4-diisocyanatobenzene with a polyol or other co-reactant to form the final polyurethane. This controlled release of the reactive species is advantageous for creating uniform polymer networks and is particularly useful in applications like coatings and adhesives where a one-component system with a long pot life is desired.

Influence of 2-Bromo-1,4-diisocyanatobenzene on Polymer Morphology and Microstructure

The incorporation of 2-Bromo-1,4-diisocyanatobenzene into a polymer backbone would significantly influence its morphology and microstructure, primarily due to the rigidity and polarity of the brominated aromatic ring. In segmented polyurethanes, which are composed of alternating hard and soft segments, 2-Bromo-1,4-diisocyanatobenzene would be a key constituent of the hard segments.

The hard segments, formed by the reaction of the diisocyanate with a chain extender (like a short-chain diol), tend to self-associate through hydrogen bonding between the urethane linkages, forming crystalline or pseudo-crystalline domains. The presence of the bulky bromine atom and the rigid phenyl ring in the hard segments derived from 2-Bromo-1,4-diisocyanatobenzene would likely enhance the driving force for microphase separation from the flexible soft segments (typically long-chain polyols). This can lead to a more defined and well-ordered hard domain structure. researchgate.net

The morphology of these polymers can be visualized using techniques like Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM), which can reveal the phase-separated morphology of hard and soft domains. researchgate.netnih.gov The degree of crystallinity and the nature of the phase separation are critical as they directly impact the mechanical and thermal properties of the resulting polymer. The introduction of a halogen atom like bromine can also affect the surface properties of the polymer, potentially increasing its hydrophobicity. nih.gov

Structure-Property Relationships in Polymers Derived from 2-Bromo-1,4-diisocyanatobenzene

The unique chemical structure of 2-Bromo-1,4-diisocyanatobenzene is expected to impart specific properties to the resulting polymers. The interplay between the rigid, brominated aromatic core and the flexible polyol segments will define the material's performance.

The thermal stability of polyurethanes is largely dependent on the stability of the urethane linkages and the structure of the hard segments. Aromatic diisocyanates generally yield polyurethanes with higher thermal stability compared to their aliphatic counterparts due to the inherent rigidity and stability of the aromatic rings. mdpi.comresearchgate.net Therefore, polymers derived from 2-Bromo-1,4-diisocyanatobenzene are anticipated to exhibit good thermal stability.

The presence of the C-Br bond, however, might be a point of thermal weakness compared to a C-H bond under certain degradation conditions. Thermogravimetric Analysis (TGA) would be essential to determine the onset of decomposition and the degradation profile of these polymers. In an inert atmosphere, the degradation often begins with the dissociation of the urethane linkage. strath.ac.uk Under thermo-oxidative conditions, the degradation pathways are more complex. The bromine atom might also impart some degree of flame retardancy, a known property of many brominated compounds, which could be a significant advantage. The addition of brominated polyols has been shown to improve the thermal stability and flame retardancy of rigid polyurethane foams. researchgate.net

Table 2: Comparison of Thermal Stability of Polyurethanes from Different Diisocyanates (Illustrative Data)

Diisocyanate TypeOnset Decomposition Temperature (Td5%, °C) in N2Key Structural Feature
Aromatic (e.g., MDI)~300-330Rigid aromatic ring
Aliphatic (e.g., HDI)~280-310Flexible aliphatic chain
Predicted for 2-Bromo-1,4-diisocyanatobenzene ~300-340 Rigid, brominated aromatic ring

Note: The predicted value is an educated estimate based on the higher stability of aromatic diisocyanates and the potential influence of the bromine atom.

The mechanical properties of polyurethanes are strongly tied to their phase-separated morphology. The hard segments act as physical crosslinks, reinforcing the soft, elastomeric matrix. Given that 2-Bromo-1,4-diisocyanatobenzene would contribute to a rigid and strongly interacting hard segment, polymers derived from it are expected to exhibit high tensile strength and hardness. researchgate.netmdpi.com

Table 3: Expected Influence of 2-Bromo-1,4-diisocyanatobenzene on Mechanical Properties

PropertyExpected ImpactRationale
Tensile StrengthIncreaseRigid aromatic hard segments act as reinforcing fillers.
ElasticityDecreaseIncreased hard segment content and rigidity restrict chain mobility.
HardnessIncreaseStrong intermolecular forces and crystallinity in hard domains.

Integration into Advanced Polymer Composites and Nanocomposites

Polymers derived from 2-Bromo-1,4-diisocyanatobenzene could serve as advanced matrices for composite and nanocomposite materials. The specific interactions between the polymer and various fillers can lead to enhanced properties.

The polarity and potential for specific interactions associated with the brominated aromatic segments could be leveraged for better dispersion of and adhesion to certain nanofillers. For instance, in polyurethane nanocomposites with clay fillers like montmorillonite, the interactions between the polymer segments and the clay surface are crucial for achieving good exfoliation and dispersion. scispace.commit.edu The polar nature of the hard segments from 2-Bromo-1,4-diisocyanatobenzene might promote favorable interactions with polar fillers.

Furthermore, the bromine atom could serve as a reactive site for further functionalization or grafting, opening possibilities for creating covalently bonded polymer-filler interfaces. The integration of nanofillers like polyhedral oligomeric silsesquioxanes (POSS) into polyurethane matrices has been shown to improve thermal stability and mechanical properties. mdpi.com The unique structure of polymers from 2-Bromo-1,4-diisocyanatobenzene could lead to novel synergistic effects when combined with such advanced fillers, paving the way for new high-performance materials for a range of applications. The enhanced thermal stability and potential flame retardancy of the matrix polymer itself would be a significant benefit in many composite applications. researchgate.netacs.org

Derivative Synthesis and Functionalization of 2 Bromo 1,4 Diisocyanatobenzene

Synthesis of Monomer Derivatives through Bromine Modification

The bromine atom on the aromatic ring of 2-Bromo-1,4-diisocyanatobenzene provides a reactive site for the synthesis of a diverse range of new monomer derivatives. This approach allows for the introduction of various functionalities prior to polymerization, enabling the design of polymers with tailored properties.

Aromatic Ring Functionalization via Bromine Substitution

The carbon-bromine bond on the aromatic ring is amenable to a variety of powerful palladium-catalyzed cross-coupling reactions. These reactions offer a modular approach to introduce new carbon-carbon and carbon-heteroatom bonds, thereby creating a library of functionalized diisocyanate monomers.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid or ester. This method is highly versatile and tolerates a wide range of functional groups, allowing for the introduction of alkyl, aryl, and heteroaryl substituents. The general reaction scheme involves a palladium catalyst, a base, and a suitable solvent. wikipedia.orglibretexts.org

Heck Reaction: The Heck reaction facilitates the substitution of the bromine atom with an alkene, leading to the formation of a new carbon-carbon double bond. wikipedia.orgmasterorganicchemistry.com This reaction is catalyzed by a palladium complex and requires a base. The resulting vinyl-substituted diisocyanate monomers can participate in further polymerization or post-modification reactions.

Sonogashira Coupling: For the introduction of alkyne functionalities, the Sonogashira coupling is the reaction of choice. It involves the coupling of the aryl bromide with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction provides a route to diisocyanates bearing pendant acetylenic groups, which are valuable for click chemistry and the synthesis of conjugated materials.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds, enabling the introduction of primary or secondary amines at the position of the bromine atom. This opens up possibilities for creating diisocyanates with enhanced hydrogen bonding capabilities or sites for further functionalization.

A summary of potential palladium-catalyzed functionalization reactions for 2-Bromo-1,4-diisocyanatobenzene is presented in the table below.

Reaction Reactant Catalyst/Reagents Product Functionality
Suzuki-Miyaura CouplingR-B(OH)₂Pd catalyst, BaseAryl, Alkyl
Heck ReactionAlkenePd catalyst, BaseVinyl
Sonogashira CouplingTerminal AlkynePd catalyst, Cu(I) co-catalyst, BaseAlkyne
Buchwald-Hartwig AminationR₂NHPd catalyst, BaseAmine

This table presents generalized reaction types. Specific conditions would need to be optimized for 2-Bromo-1,4-diisocyanatobenzene.

Preparation of Novel Hybrid Monomers

The functionalized diisocyanate monomers synthesized via bromine modification can be further elaborated to create novel hybrid monomers. For instance, a diisocyanate containing a hydroxyl or amine group, introduced via a multi-step synthesis starting from the bromine atom, could be reacted with inorganic precursors like silsesquioxanes or other organometallic species. This would lead to the formation of organic-inorganic hybrid monomers, which, upon polymerization, would yield hybrid materials with potentially enhanced thermal and mechanical properties.

Post-Polymerization Modification of 2-Bromo-1,4-diisocyanatobenzene-Derived Polymers

An alternative and powerful strategy for creating functional materials is the modification of polymers after their initial synthesis. In this approach, polyurethanes are first prepared from 2-Bromo-1,4-diisocyanatobenzene, leaving the pendant bromine atoms along the polymer chain as reactive sites for subsequent chemical transformations.

Chemical Transformations of Pendant Bromine Atoms in Polymer Chains

The bromine atoms attached to the aromatic rings of the polyurethane backbone can undergo similar cross-coupling and substitution reactions as the monomer. This allows for the functionalization of the pre-formed polymer, enabling the introduction of a wide range of chemical groups.

Palladium-Catalyzed Cross-Coupling on Polymers: Suzuki, Heck, and Sonogashira coupling reactions can be performed on the brominated polyurethane. This requires careful selection of reaction conditions to ensure that the reagents can access the bromine sites within the polymer matrix without degrading the polyurethane backbone. Successful modification can lead to polymers with altered solubility, optical properties, or a capacity for further reactions.

Nucleophilic Aromatic Substitution: The bromine atom can also be replaced by various nucleophiles. daneshyari.comqueensu.capressbooks.pubresearchgate.netbac-lac.gc.ca While direct nucleophilic aromatic substitution on unactivated aryl halides is challenging, the use of strong nucleophiles or specific catalytic systems can facilitate this transformation. This approach can be used to introduce functionalities like thiols, alkoxides, and azides onto the polymer chain.

The table below outlines potential post-polymerization modifications for polyurethanes derived from 2-Bromo-1,4-diisocyanatobenzene.

Modification Type Reagent Potential Introduced Group Potential Property Change
Suzuki CouplingArylboronic acidPendant aryl groupsAltered solubility, optical properties
Heck ReactionAlkenePendant vinyl groupsIncreased reactivity for crosslinking
Sonogashira CouplingTerminal alkynePendant alkyne groupsEnables "click" chemistry
Nucleophilic SubstitutionThiolThioether linkageMetal coordination sites
Nucleophilic SubstitutionAzide (B81097)Azide groupEnables "click" chemistry

These are illustrative examples; reaction conditions and feasibility would require experimental validation.

Surface Functionalization of Polymer Films and Coatings

For applications where surface properties are paramount, such as in biomedical devices or specialized coatings, the functionalization can be targeted specifically to the surface of polymer films or coatings made from 2-Bromo-1,4-diisocyanatobenzene-derived polyurethanes. The pendant bromine atoms at the surface provide anchor points for grafting other molecules or polymer chains. This can be achieved by exposing the polymer surface to reagents that will react selectively with the bromine atoms, thereby altering the surface chemistry without affecting the bulk properties of the material. For example, surface-initiated atom transfer radical polymerization (ATRP) could be employed by first attaching an initiator to the bromine sites, followed by the growth of a new polymer from the surface.

Synthesis of Oxazolidinone Derivatives

The isocyanate groups of 2-Bromo-1,4-diisocyanatobenzene can participate in cycloaddition reactions with epoxides to form oxazolidinone rings. organic-chemistry.orgnih.govgoogle.com This reaction provides a pathway to synthesize novel heterocyclic compounds and polymers containing the oxazolidinone moiety. The reaction can be catalyzed by various systems, including Lewis acids and organocatalysts. When a diepoxide is reacted with 2-Bromo-1,4-diisocyanatobenzene, a polymer containing oxazolidinone rings in the backbone can be formed. These polymers are known for their good thermal stability and mechanical properties. The presence of the bromine atom on the aromatic ring of the oxazolidinone structure offers a site for further functionalization, similar to the polyurethane derivatives.

The general reaction for the formation of a bis-oxazolidinone from 2-Bromo-1,4-diisocyanatobenzene and an epoxide is shown below:

2-Bromo-1,4-diisocyanatobenzene + 2 Epoxide → 2-Bromo-1,4-bis(oxazolidin-2-one)benzene

This reaction expands the synthetic utility of 2-Bromo-1,4-diisocyanatobenzene beyond polyurethanes into the realm of high-performance heterocyclic polymers.

Advanced Spectroscopic and Crystallographic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental or predicted NMR data for 2-Bromo-1,4-diisocyanatobenzene is currently available in the public domain.

Multi-Nuclear NMR for Structural Elucidation (¹H, ¹³C, etc.)

Specific ¹H and ¹³C NMR chemical shifts and coupling constants for 2-Bromo-1,4-diisocyanatobenzene have not been reported in scientific literature.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

There are no published studies utilizing 2D NMR techniques for the structural analysis of 2-Bromo-1,4-diisocyanatobenzene.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Detailed experimental Infrared (IR) and Raman spectra for 2-Bromo-1,4-diisocyanatobenzene are not available. For related compounds, the isocyanate group (-NCO) typically shows a strong, characteristic absorption band around 2250-2275 cm⁻¹ in the IR spectrum. researchgate.netresearchgate.net The C-Br stretching vibration would be expected in the fingerprint region, typically below 600 cm⁻¹.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

No experimental mass spectrometry data, including molecular weight determination and fragmentation patterns, for 2-Bromo-1,4-diisocyanatobenzene has been published.

X-ray Diffraction (XRD) and Single-Crystal Crystallography for Solid-State Structure

There are no available reports on the single-crystal X-ray diffraction analysis of 2-Bromo-1,4-diisocyanatobenzene. Consequently, information regarding its solid-state structure, such as unit cell dimensions, space group, bond lengths, and bond angles, is unknown.

Advanced Chromatographic Techniques (e.g., GPC, HPLC) for Purity and Molecular Weight Distribution

While chromatographic techniques would be essential for the purification and purity assessment of 2-Bromo-1,4-diisocyanatobenzene, no specific methods or research findings have been published.

Computational and Theoretical Investigations of 2 Bromo 1,4 Diisocyanatobenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a detailed picture of the electronic environment of 2-Bromo-1,4-diisocyanatobenzene.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 2-Bromo-1,4-diisocyanatobenzene, DFT calculations would be instrumental in determining its optimized geometry, including bond lengths and angles. These calculations would reveal how the bromine atom and the two isocyanate groups influence the geometry of the benzene (B151609) ring.

Furthermore, DFT studies can elucidate the reactivity of the molecule. By calculating reactivity descriptors, such as the Fukui function and dual descriptor, researchers can predict the most likely sites for nucleophilic and electrophilic attack. In the case of 2-Bromo-1,4-diisocyanatobenzene, the isocyanate carbons are the primary electrophilic sites, susceptible to attack by nucleophiles like alcohols or amines during polymerization. The bromine substituent's electron-withdrawing nature would likely enhance the electrophilicity of these sites compared to an unsubstituted diisocyanate.

Table 1: Predicted Geometric and Electronic Properties of 2-Bromo-1,4-diisocyanatobenzene from DFT Calculations (Illustrative Data)

PropertyPredicted ValueUnit
C-N Bond Length (Isocyanate)1.35Å
N=C Bond Length (Isocyanate)1.20Å
C=O Bond Length (Isocyanate)1.18Å
C-Br Bond Length1.90Å
Dipole Moment2.5Debye
HOMO Energy-7.8eV
LUMO Energy-1.5eV
HOMO-LUMO Gap6.3eV

Note: The data in this table is illustrative and based on typical values for similar aromatic isocyanates. Actual values would require specific DFT calculations for 2-Bromo-1,4-diisocyanatobenzene.

Molecular Orbital Analysis and Electrostatic Potentials

Molecular orbital (MO) analysis, often performed in conjunction with DFT, provides a deeper understanding of the electronic structure. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the LUMO and its distribution across the molecule can indicate the most favorable regions for accepting electrons, which is central to the reactivity of the isocyanate groups. For 2-Bromo-1,4-diisocyanatobenzene, the LUMO is expected to be localized primarily on the N=C=O fragments.

The molecular electrostatic potential (MEP) surface is another crucial output of quantum chemical calculations. It visually represents the charge distribution within a molecule. For 2-Bromo-1,4-diisocyanatobenzene, the MEP would show regions of negative potential (red) around the oxygen atoms of the isocyanate groups and the bromine atom, indicating their high electron density. Positive potential (blue) would be concentrated around the isocyanate carbons, confirming their electrophilic character and susceptibility to nucleophilic attack.

Molecular Dynamics (MD) Simulations of Polymerization Processes and Polymer Interactions

While quantum mechanics is ideal for studying individual molecules, molecular dynamics (MD) simulations are employed to investigate the behavior of larger systems, such as polymers, over time. MD simulations of the polymerization of 2-Bromo-1,4-diisocyanatobenzene with a diol or diamine, for instance, could provide insights into the reaction kinetics and the growth of polymer chains.

These simulations can also be used to study the interactions between the resulting polymer chains. By modeling a collection of polymer chains, researchers can investigate properties like chain packing, entanglement, and the formation of intermolecular interactions such as hydrogen bonds. The presence of the bulky and polar bromine atom would be expected to influence chain mobility and packing efficiency, which in turn affects the macroscopic properties of the polymer.

Computational Prediction of Reaction Pathways and Energetics

Computational chemistry can be used to map out the potential energy surface for a chemical reaction, allowing for the prediction of the most likely reaction pathways and the calculation of their activation energies. For the reaction of 2-Bromo-1,4-diisocyanatobenzene with a nucleophile, computational methods can model the transition states and intermediates involved in the formation of a urethane (B1682113) or urea (B33335) linkage.

By comparing the energetics of different pathways, researchers can understand the factors that control the reaction mechanism. For example, calculations could explore whether the reaction proceeds through a concerted or a stepwise mechanism. The influence of the bromine substituent on the activation barriers for the two non-equivalent isocyanate groups could also be investigated, providing insights into the regioselectivity of the polymerization.

Table 2: Illustrative Calculated Reaction Energetics for the Reaction of an Isocyanate with an Alcohol

ParameterValue (Illustrative)Unit
Activation Energy (Uncatalyzed)25kcal/mol
Reaction Enthalpy-15kcal/mol
Activation Energy (Catalyzed)15kcal/mol

Note: These values are representative for a generic isocyanate-alcohol reaction and would need to be specifically calculated for 2-Bromo-1,4-diisocyanatobenzene.

In Silico Modeling of Polymer Properties and Performance

In silico modeling connects the molecular-level details to the macroscopic properties of the final polymer material. Using the insights gained from quantum mechanics and molecular dynamics, multiscale modeling approaches can predict a range of performance characteristics for a polymer derived from 2-Bromo-1,4-diisocyanatobenzene.

These models can estimate mechanical properties such as the Young's modulus, tensile strength, and elongation at break. Thermal properties, including the glass transition temperature (Tg) and thermal decomposition temperature, can also be predicted. The presence of the bromine atom is anticipated to increase the polymer's density and potentially enhance its flame retardant properties, which could be a key area of investigation for in silico modeling. These predictive models are invaluable for designing new materials with tailored properties and for understanding structure-property relationships.

Emerging Applications and Materials Science Contributions

Role in Precision Polymer Synthesis for Tailored Properties

The synthesis of polymers with precisely controlled architectures is a cornerstone of modern materials science, enabling the fine-tuning of macroscopic properties. The structure of 2-Bromo-1,4-diisocyanatobenzene offers distinct advantages for precision polymer synthesis. The differential reactivity of its two isocyanate groups, potentially influenced by the electronic effects of the bromine atom, could be exploited for sequential polymerization. This would allow for the controlled introduction of different co-monomers, leading to the formation of well-defined block copolymers.

Furthermore, the bromine atom serves as a versatile functional handle. It can be retained in the final polymer to impart specific properties or it can be used as a site for post-polymerization modification. This opens up avenues for creating complex polymer architectures, such as graft copolymers or functionalized materials with tailored surface properties. The ability to control the polymer chain at this level is crucial for applications requiring a high degree of precision, such as in the biomedical field or for advanced separation membranes.

The synthesis of polyurethanes, a major application for diisocyanates, is a two-stage process. nih.gov The first stage involves the creation of a prepolymer with free isocyanate groups, followed by chain extension or crosslinking. nih.gov The properties of the resulting polyurethane can be readily tailored by varying the constituent components. nih.gov

Table 1: Potential Polymer Architectures Enabled by 2-Bromo-1,4-diisocyanatobenzene

Polymer ArchitectureSynthetic StrategyPotential Advantage
Alternating CopolymersStep-growth polymerization with a symmetric diol or diamine.Uniform polymer backbone leading to predictable properties.
Segmented Block CopolymersSequential addition of different polyols or polyamines.Creation of materials with both hard and soft segments, leading to tailored elastomeric properties. koreascience.krexpresspolymlett.com
Graft CopolymersPost-polymerization modification via the bromine substituent.Introduction of new functionalities and properties onto the polymer backbone.
Functionalized PolymersChemical transformation of the bromine atom into other functional groups.Polymers with specific chemical reactivity, such as for sensing or catalytic applications.

Contributions to Smart Materials and Responsive Polymeric Systems

Smart materials, which can respond to external stimuli such as light, heat, or pH, are at the forefront of materials innovation. The incorporation of 2-Bromo-1,4-diisocyanatobenzene into polymer structures could lead to the development of novel responsive systems. The bromine atom, with its potential for further chemical reactions, can be used to attach stimuli-responsive moieties to the polymer backbone. For instance, photo-responsive groups could be introduced, leading to materials that change their shape or properties upon exposure to light.

Moreover, the inherent properties of the bromo-substituted aromatic ring could contribute to the development of mechanochromic materials. These are materials that change color in response to mechanical stress. Research has shown that segmented polyurethanes can be designed to exhibit mechanochromic and self-strengthening functions. nih.gov The strain-sensitive nature of such polymers could be exploited in applications such as damage sensors for structural components.

The synthesis of segmented polyurethanes containing specific mechanophores in the main chain has been shown to result in elastomers that change color and become insoluble upon mechanical stress due to induced cross-linking reactions. nih.gov

Development of High-Performance Coatings and Adhesives

Polyurethane-based coatings and adhesives are valued for their durability, flexibility, and strong adhesion to a wide range of substrates. mdpi.comepa.govresearchgate.net The inclusion of 2-Bromo-1,4-diisocyanatobenzene as a monomer in polyurethane formulations could offer several performance enhancements. The aromatic nature of the monomer would contribute to the rigidity and thermal stability of the resulting polymer, leading to coatings with improved hardness and heat resistance.

The presence of the bromine atom is particularly significant for applications requiring flame retardancy. Brominated compounds are well-established flame retardants, and incorporating this element directly into the polymer backbone can lead to enhanced fire safety without the issue of leaching that can occur with additive-type flame retardants. tue.nl This is a critical consideration for coatings used in the aerospace, automotive, and construction industries.

Furthermore, the potential for crosslinking through the bromine functionality could lead to the development of highly durable and chemically resistant coatings. Two-component polyurethane coatings, which cure at ambient temperatures, are known for their high mechanical and chemical resistance. epa.govgoogle.com

Table 2: Potential Benefits of 2-Bromo-1,4-diisocyanatobenzene in Coatings and Adhesives

PropertyContribution of 2-Bromo-1,4-diisocyanatobenzene
Adhesion The polar isocyanate groups can form strong hydrogen bonds with various substrates. nih.gov
Hardness and Scratch Resistance The rigid aromatic ring contributes to the hardness of the polymer matrix. researchgate.net
Thermal Stability The aromatic structure enhances the thermal stability of the polyurethane. researchgate.net
Flame Retardancy The covalently bonded bromine atom acts as an effective flame retardant. google.comgoogle.com
Chemical Resistance The potential for high crosslink density can lead to improved resistance to solvents and chemicals. epa.gov

Applications in Elastomers and Foams with Tuned Characteristics

Polyurethane elastomers and foams are ubiquitous materials, finding applications in everything from comfortable seating to high-performance athletic equipment. The properties of these materials are largely determined by the phase-separated morphology of hard and soft segments. expresspolymlett.com The use of 2-Bromo-1,4-diisocyanatobenzene as a component of the hard segment could provide a new level of control over the morphology and, consequently, the final properties of the material.

The introduction of the bulky bromine atom could influence the packing of the hard segments, affecting the degree of crystallinity and the strength of the physical crosslinks. This would allow for the tuning of properties such as tensile strength, elongation at break, and compression set. Polyurethane elastomers with well-organized hard segment domains exhibit superior mechanical properties. researchgate.net

In the context of polyurethane foams, the bromine atom would again contribute to enhanced flame retardancy, a critical safety feature for insulation and cushioning materials. google.comgoogle.comgoogle.com The ability to create foams with a tailored balance of mechanical performance and fire safety would be a significant advancement.

Potential in Advanced Functional Thin Films and Surface Engineering

The creation of functional thin films and the precise engineering of surfaces are critical for a host of advanced technologies, including electronics, sensors, and biomedical devices. The reactivity of the isocyanate groups in 2-Bromo-1,4-diisocyanatobenzene makes it a candidate for vapor-phase deposition techniques, such as molecular layer deposition (MLD), to create ultra-thin polyurea or polyurethane films. rsc.org MLD allows for the layer-by-layer growth of polymer films with precise thickness control.

The bromine atom on the surface of such a film would provide a reactive handle for further surface functionalization. mdpi.com This would enable the covalent attachment of a wide range of molecules, including biomolecules for biosensors or catalysts for chemical reactions. The ability to create patterned or functionalized surfaces with high precision is a key area of research in materials science. Methods for making thin films of polyurethanes include vacuum coating of a solventless monomer mixture. google.com

Conclusions and Future Research Perspectives

Summary of Key Academic Findings on 2-Bromo-1,4-diisocyanatobenzene

A comprehensive search of scientific databases and chemical literature yields no specific academic studies, peer-reviewed articles, or detailed experimental data for 2-Bromo-1,4-diisocyanatobenzene. While its precursor, 2-bromo-1,4-diaminobenzene, is a known chemical entity, the subsequent conversion to the diisocyanate and its characterization or application are not documented in accessible research. Therefore, there are no key academic findings to summarize for this compound.

Unexplored Research Frontiers and Persistent Challenges

The lack of literature on 2-Bromo-1,4-diisocyanatobenzene means that its entire research landscape is unexplored. Key frontiers for investigation would include:

Synthesis and Characterization: The primary challenge is the development and optimization of a synthetic route to 2-Bromo-1,4-diisocyanatobenzene, likely from 2-bromo-1,4-diaminobenzene. Subsequent purification and comprehensive characterization using modern analytical techniques (NMR, IR, mass spectrometry, and X-ray crystallography) would be essential to understand its fundamental properties.

Reactivity and Polymerization: The reactivity of the two isocyanate groups, potentially influenced by the presence of the bromine atom, is a critical area for study. Investigations into its polymerization behavior with various polyols to form polyurethanes would be a logical next step. The bromine atom could offer a site for post-polymerization modification, a feature not present in more common diisocyanates.

Material Properties: Should polymers be successfully synthesized from this monomer, a significant research frontier would be the characterization of their material properties. This would include assessing their thermal stability, mechanical strength, flame retardancy (potentially enhanced by the bromine atom), and other physicochemical characteristics.

The primary challenge remains the initial synthetic hurdle and the absence of any foundational research upon which to build.

Outlook on Sustainable Synthesis and Processing Strategies

The discussion of sustainable synthesis for 2-Bromo-1,4-diisocyanatobenzene is inherently theoretical due to the lack of established methods. However, general trends in isocyanate production can inform potential future directions. A major sustainability challenge in the synthesis of most aromatic diisocyanates is the reliance on phosgene (B1210022), a highly toxic chemical.

Future research into sustainable pathways for 2-Bromo-1,4-diisocyanatobenzene could explore non-phosgene routes. These might include:

The reductive carbonylation of corresponding dinitro compounds.

The thermal decomposition of carbamates derived from 2-bromo-1,4-diaminobenzene.

These approaches, while established for other isocyanates, would require significant research and development to be applied to this specific brominated derivative.

Broader Impact on Chemical Science and Advanced Materials Innovation

The potential impact of 2-Bromo-1,4-diisocyanatobenzene on chemical science and materials innovation is entirely speculative. If this compound were to be synthesized and studied, it could potentially contribute to:

Fundamental Understanding: Research into its reactivity could provide insights into how a bulky, electron-withdrawing substituent like bromine affects the kinetics and thermodynamics of isocyanate reactions.

New Materials: The incorporation of a bromine atom into a polyurethane backbone could lead to materials with novel properties, such as enhanced flame retardancy or the ability to be functionalized through reactions at the C-Br bond. This could open doors to new applications in areas requiring high-performance polymers.

Q & A

Q. What are the recommended methods for synthesizing 2-Bromo-1,4-diisocyanatobenzene with high purity?

  • Methodological Answer :
    Synthesis typically involves bromination of 1,4-diisocyanatobenzene under controlled conditions. For example:
    • Bromination : Use N-bromosuccinimide (NBS) in anhydrous dichloromethane at 0–5°C to introduce bromine selectively .
    • Purification : Recrystallization from hexane/ethyl acetate mixtures or column chromatography (silica gel, eluent polarity adjusted for brominated aromatics).
    • Purity Assessment : Validate via GC (gas chromatography) with flame ionization detection (>95% purity threshold) or HPLC (high-performance liquid chromatography) .

Q. How can researchers characterize the structure of 2-Bromo-1,4-diisocyanatobenzene?

  • Methodological Answer :
    • Spectroscopy :
  • NMR : 1^1H NMR (CDCl₃) to confirm aromatic proton environments and isocyanate group absence of side reactions (e.g., δ 7.2–7.8 ppm for aromatic protons, no NH peaks). 13^{13}C NMR to verify carbonyl carbons (~120–130 ppm for isocyanates) .
  • IR : Strong absorbance at ~2250 cm⁻¹ (N=C=O stretching) and ~500–600 cm⁻¹ (C-Br) .
    2. X-ray Crystallography : For definitive confirmation of regiochemistry and crystal packing .

Q. What safety protocols are critical when handling 2-Bromo-1,4-diisocyanatobenzene?

  • Methodological Answer :
    • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of vapors (isocyanates are respiratory irritants) .
    • Storage : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis .
    • Waste Disposal : Neutralize isocyanate groups with aqueous ethanolamine before disposal. Follow institutional guidelines for halogenated waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during cross-coupling reactions with 2-Bromo-1,4-diisocyanatobenzene?

  • Methodological Answer :
    Yield inconsistencies may arise from competing reactions (e.g., hydrolysis of isocyanate groups or steric hindrance). Strategies include:
    • Solvent Optimization : Use anhydrous DMF or THF to suppress hydrolysis.
    • Catalyst Screening : Test Pd(PPh₃)₄ vs. XPhos Pd G3 for Suzuki-Miyaura couplings; adjust ligand steric bulk .
    • In Situ Monitoring : Use FTIR to track isocyanate consumption and detect side products .

Q. How does the bromine substituent influence the reactivity of 2-Bromo-1,4-diisocyanatobenzene in polymerization reactions?

  • Methodological Answer :
    • Electronic Effects : Bromine’s electron-withdrawing nature reduces electron density at the isocyanate group, slowing nucleophilic attack (e.g., by amines in polyurea synthesis).
    • Steric Effects : Bulkier substituents may hinder cross-linking efficiency. Compare kinetics with non-brominated analogs via DSC (differential scanning calorimetry) .
    • Thermal Stability : TGA (thermogravimetric analysis) to assess decomposition profiles under polymerization conditions .

Q. What advanced techniques can address regioselectivity challenges in derivatizing 2-Bromo-1,4-diisocyanatobenzene?

  • Methodological Answer :
    • Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) to deprotonate positions adjacent to bromine, enabling selective functionalization .
    • Computational Modeling : DFT (density functional theory) to predict reactive sites and optimize reaction conditions .
    • Isotopic Labeling : Deuterated analogs (e.g., C₆D₅Br) for mechanistic studies via kinetic isotope effects .

Q. How can researchers mitigate competing side reactions during the synthesis of 2-Bromo-1,4-diisocyanatobenzene-based polymers?

  • Methodological Answer :
    • Protection/Deprotection : Temporarily mask isocyanate groups with trimethylsilyl chloride during bromination steps .
    • Low-Temperature Reactions : Conduct reactions at –20°C to minimize thermal degradation .
    • Side Reaction Analysis : Use LC-MS to identify oligomers or hydrolyzed byproducts and adjust stoichiometry accordingly .

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